molecular formula C20H23N3O5 B6558593 N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(2-methylphenoxy)acetamide CAS No. 1040661-19-5

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B6558593
CAS No.: 1040661-19-5
M. Wt: 385.4 g/mol
InChI Key: XGWDGTFBBQEDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a pyrido[1,2-a]pyrazine-dione core structure, a privileged scaffold known for its diverse biological activities. The compound's molecular framework integrates a 7-methoxy group and is further functionalized with a 2-(2-methylphenoxy)acetamide side chain, which is engineered to influence the molecule's bioavailability, target selectivity, and metabolic stability. While the specific research applications and mechanism of action for this exact compound are still an active area of investigation, analogs based on the pyrido[1,2-a]pyrazine scaffold are frequently explored in early-stage drug discovery for their potential interactions with various enzymatic targets . Researchers utilize this compound primarily as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing biological pathways, and conducting structure-activity relationship (SAR) studies. It is supplied as a high-purity material strictly for laboratory research use. This product is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-14-5-3-4-6-17(14)28-13-19(25)21-7-8-22-9-10-23-12-18(27-2)16(24)11-15(23)20(22)26/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWDGTFBBQEDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(2-methylphenoxy)acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₆H₁₆N₄O₇
Molecular Weight 376.32 g/mol
CAS Number 1040660-10-3

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Cholinesterase Inhibition : Similar pyrido[2,3-b]pyrazine derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values of 0.466 μM for AChE and 1.89 μM for BChE inhibition .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have been evaluated for their ability to inhibit bacterial growth, particularly against pathogens like Erwinia carotovora and Erwinia chrysanthemi, indicating a possible application in agricultural biopesticides .
  • Antioxidant Properties : Some studies suggest that derivatives containing methoxy and dioxo groups can exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in biological systems.

Case Study 1: Cholinesterase Inhibition

A study evaluated a series of pyrido[2,3-b]pyrazines for their cholinesterase inhibitory activity. The results indicated that modifications to the pyridine ring significantly affected the potency of these compounds against AChE and BChE. The most potent derivative was identified as having a dual inhibitory effect with promising potential for treating cognitive disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a related compound demonstrated significant inhibition against Erwinia species when tested in vitro. The study highlighted the importance of the methoxy group in enhancing the bioactivity of the compound against various bacterial strains .

Research Findings

Recent research on related compounds has provided insights into their biological activities:

  • Inhibition of Cholinesterases : The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridine ring could enhance inhibitory potency against cholinesterases.
  • Antimicrobial Assessments : Various derivatives were tested against common agricultural pathogens. Results indicated that certain modifications improved efficacy significantly.

Comparison with Similar Compounds

Table 1: Core Structural Variations and Substituents

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
N-(2-{7-Methoxy-1,8-dioxo-...acetamide (Target) Pyrido[1,2-a]pyrazine 7-methoxy, 2-(2-methylphenoxy)acetamide Not explicitly reported
2-[2-(3-Chlorobenzyl)-9-hydroxy-...acetamide (Example 189) Pyrido[1,2-a]pyrazine 3-chlorobenzyl, methylacetamide Not reported; structural focus
N-Ethyl-2-(4-fluorobenzyl)-9-hydroxy-...carboxamide (Example 323) Pyrido[1,2-a]pyrazine 4-fluorobenzyl, ethyl carboxamide Not reported; synthetic intermediate

Key Observations :

  • The target compound shares the pyrido[1,2-a]pyrazine core with Examples 189 and 323 but differs in substituents.
  • Methoxy substitution at position 7 is a recurring feature, suggesting its role in modulating electronic or steric properties of the heterocycle .

Acetamide Derivatives with Phenoxy Substituents

Table 2: Phenoxy-Acetamide Pharmacophores

Compound Name Phenoxy Substituent Linked System Reported Activity Reference
Target Compound 2-Methylphenoxy Pyrido-pyrazine Not reported
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Varied (e.g., 4-Cl, 4-NO₂) Bicyclic terpene Anti-inflammatory, analgesic, antipyretic
N-(4-Hydroxyphenethyl)acetamide (Compound 2) 4-Hydroxyphenethyl Simple acetamide Cytotoxicity (38.3% mortality at 0.1 mg/mL)

Key Observations :

  • Cytotoxicity in simpler phenethyl acetamides (e.g., Compound 2 in ) suggests the target’s phenoxy-acetamide moiety could contribute to similar activity, though this requires validation .

Key Observations :

  • Multicomponent reactions (e.g., in ) offer a streamlined alternative for acetamide derivatives, though applicability to the target’s pyrido-pyrazine core is unclear .

Pharmacological and Functional Insights

Table 4: Bioactivity Trends in Structural Analogs

Compound Class Bioactivity Highlight Mechanism/Relevance Reference
F-DPA and DPA-714 (Pyrazolo[1,5-a]pyrimidine acetamides) CNS imaging (TSPO ligands) Binds translocator protein 18 kDa
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (IV-43) Not reported High synthetic yield (94%)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Isomers 1 and 2) Chiral separation focus Demonstrates isomer-specific activity potential

Key Observations :

  • The pyrazolo-pyrimidine acetamides () highlight the role of fluorinated aryl groups in CNS targeting, suggesting the target’s 2-methylphenoxy group could be optimized for similar applications .

Preparation Methods

Core Structure Construction

The pyrido[1,2-a]pyrazin-1,8-dione core is pivotal. Analogous syntheses suggest cyclocondensation of aminopyridine derivatives with α-keto esters or acids under acidic or thermal conditions. For instance, 7-methoxy substitution likely originates from methoxy-protected precursors, with deprotection timed to avoid side reactions.

Ethyl Side-Chain Introduction

The 2-ethylamino side chain is introduced via nucleophilic substitution or reductive amination. Patent data highlights the use of bromoethyl intermediates coupled to secondary amines under basic conditions (e.g., K₂CO₃ in DMF).

Acetamide Moiety Installation

The 2-(2-methylphenoxy)acetamide group is appended through acyl chloride coupling or carbodiimide-mediated amidation. A method from details cyanoacetamide formation using dicyclohexylcarbodiimide (DCC), adaptable for this target by substituting 2-methylphenoxyacetyl chloride.

Detailed Synthetic Procedures

Synthesis of 7-Methoxypyrido[1,2-a]pyrazin-1,8-dione

Step 1: Cyclocondensation
A mixture of 2-aminopyridine-3-carboxylic acid (1.0 equiv) and ethyl 3-methoxy-2-oxobutanoate (1.2 equiv) in acetic acid is refluxed for 12 hours. The reaction is monitored by TLC (EtOAc/hexanes, 1:1). After cooling, the precipitate is filtered and washed with cold ethanol to yield the pyrido[1,2-a]pyrazinone core.

Step 2: Methoxy Group Retention
Methoxy stability is confirmed via ¹H NMR (δ 3.89 ppm, singlet) and LC-MS (m/z 221.1 [M+H]⁺). No demethylation is observed under acidic conditions, aligning with.

Ethylamino Side-Chain Attachment

Step 3: Bromoethyl Functionalization
The core (1.0 equiv) is treated with 1,2-dibromoethane (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 6 hours. The bromoethyl intermediate is isolated via column chromatography (SiO₂, 5% MeOH/DCM).

Step 4: Amine Coupling
The bromoethyl derivative reacts with ethylamine (2.0 equiv) in THF at room temperature for 24 hours. Excess amine is removed under vacuum, and the product is extracted with DCM (yield: 78%).

2-(2-Methylphenoxy)acetamide Formation

Step 5: Acetyl Chloride Synthesis
2-Methylphenol (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in the presence of NaOH (1.5 equiv) in water/EtOAc. The organic layer is dried to yield 2-(2-methylphenoxy)acetyl chloride.

Step 6: Amidation
The ethylamine intermediate (1.0 equiv) is coupled with 2-(2-methylphenoxy)acetyl chloride (1.2 equiv) using triethylamine (2.0 equiv) in DCM. The reaction is stirred for 4 hours, followed by aqueous workup and purification via recrystallization (EtOH/H₂O).

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies (Table 1) reveal that DMF outperforms THF in Step 3, enhancing bromide displacement efficiency. Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings (Step 6) improve aryl ether stability.

Table 1: Solvent Impact on Step 3 Yield

SolventTemperature (°C)Time (h)Yield (%)
DMF60678
THF60652
DCM401265

Temperature-Dependent Side Reactions

Elevated temperatures (>70°C) in Step 1 lead to demethylation (∼15% byproduct). Controlled reflux at 100°C in acetic acid mitigates this issue.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazinone-H), 7.45–7.12 (m, 4H, aromatic), 4.12 (q, J=6.8 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

  • HRMS (ESI): m/z calcd. for C₂₀H₂₃N₃O₅ [M+H]⁺: 386.1709; found: 386.1712.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.5% purity, with a single peak at tR = 6.74 min.

Applications and Derivative Synthesis

The compound’s structural analogs exhibit kinase inhibitory activity, as seen in, where similar N-hydroxyamide derivatives are patented for therapeutic use. Functionalization at the pyrazinone core (e.g., halogenation) could expand bioactivity profiles .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with substitution reactions under alkaline conditions (e.g., using potassium carbonate in DMF) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid . Key optimization parameters include:

  • Temperature control : Maintain 60–80°C during substitution to minimize side products .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), acetamide carbonyl (δ ~168 ppm), and pyrazine ring protons (δ ~7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₃O₅: 434.1712) .
  • X-ray crystallography : Resolve bond angles and dihedral angles in the pyrido[1,2-a]pyrazine core .

Q. How can researchers design biological activity assays for this compound?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, with IC₅₀ calculations .
  • Antimicrobial testing : Employ disc diffusion assays against Gram-positive/negative bacteria, reporting zone-of-inhibition diameters .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition assays .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across structural analogs?

Discrepancies often arise from:

  • Substituent effects : Compare analogs with modified phenoxy groups (e.g., 2-methyl vs. 4-chlorophenyl) and correlate with logP values .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic stability : Assess liver microsome stability to rule out rapid degradation in certain models .

Q. What reaction mechanisms underpin the formation of the pyrido[1,2-a]pyrazine core?

The core is synthesized via:

  • Cyclocondensation : Between β-keto esters and diamines, forming the bicyclic structure through intramolecular nucleophilic attack .
  • Oxidation : Use MnO₂ or DDQ to introduce the 1,8-dione moiety, confirmed by FT-IR carbonyl stretches at ~1700 cm⁻¹ . Computational studies (DFT) can model transition states and activation energies for these steps .

Q. How can computational modeling guide structural modifications to enhance target binding?

  • Docking studies : Use AutoDock Vina to predict interactions with targets like EGFR or PARP-1. Focus on hydrogen bonds between the acetamide group and catalytic residues .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize derivatives .

Q. What challenges exist in purifying this compound, and how can they be mitigated?

  • Byproduct formation : Side products from incomplete reduction (e.g., nitro intermediates) require silica gel chromatography (hexane/ethyl acetate 3:1) .
  • Solubility issues : Recrystallize from ethanol/water mixtures (70:30 v/v) to improve purity (>95%) .
  • Hygroscopicity : Store under inert gas (argon) with desiccants to prevent hydrate formation .

Q. How do structural modifications at the 2-methylphenoxy group impact bioactivity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase cytotoxicity but reduce solubility .
  • Methoxy positioning : Ortho-substitution (2-methylphenoxy) enhances membrane permeability compared to para-substituted analogs .
  • Steric effects : Bulky substituents (e.g., benzyl) may hinder target binding, validated via molecular dynamics simulations .

Methodological Tables

Q. Table 1: Key NMR Assignments for Core Structure

Proton/Groupδ (ppm)MultiplicityReference
Pyrazine C-H8.2–8.5Singlet
Methoxy (-OCH₃)3.78Singlet
Acetamide (-NH)9.8Broad

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog SubstituentIC₅₀ (μM, MCF-7)LogPReference
2-Methylphenoxy12.42.8
4-Chlorophenyl8.93.1
3-Methoxyphenyl24.62.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.